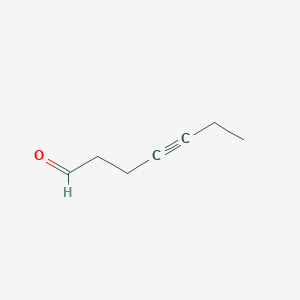
Hept-4-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-4-ynal is an organic compound with the molecular formula C7H10O It is an aliphatic aldehyde with a triple bond between the fourth and fifth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hept-4-ynal can be synthesized through several methods. One common method involves the partial oxidation of 4-heptyn-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 4-heptyn-1-ol. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and is conducted under elevated temperatures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Hept-4-ynal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to 4-heptynoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 4-heptyn-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Addition: The triple bond in this compound allows for addition reactions, such as hydroboration-oxidation, to form 4-heptenal.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Addition: Borane (BH3) followed by hydrogen peroxide (H2O2) for hydroboration-oxidation
Major Products Formed
Oxidation: 4-Heptynoic acid
Reduction: 4-Heptyn-1-ol
Addition: 4-Heptenal
Wissenschaftliche Forschungsanwendungen
Hept-4-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in studies involving enzyme inhibition and metabolic pathways due to its reactive aldehyde group.
Industry: this compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Hept-4-ynal involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by forming stable adducts with active site residues. The triple bond in this compound also enables it to participate in addition reactions, further expanding its range of interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Heptanol: An alcohol with a similar carbon chain but lacks the triple bond and aldehyde group.
4-Heptanone: A ketone with a similar carbon chain but has a carbonyl group instead of an aldehyde group.
4-Heptenal: An aldehyde with a similar carbon chain but has a double bond instead of a triple bond.
Uniqueness
Hept-4-ynal is unique due to the presence of both an aldehyde group and a triple bond, which imparts distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these functional groups.
Eigenschaften
CAS-Nummer |
21891-36-1 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
hept-4-ynal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2,5-6H2,1H3 |
InChI-Schlüssel |
OFCRWKNWYKHWOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















